molecular formula C13H15NO4 B14835847 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid

Katalognummer: B14835847
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: LZSNDPOOSPAJCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropane derivative with an appropriate reagent.

    Introduction of the dimethylcarbamoyl group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under suitable conditions.

    Formation of the benzoic acid core:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:

    3-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, leading to different chemical and biological properties.

    5-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, resulting in different reactivity and applications.

    Cyclopropoxybenzoic acids: Various derivatives with different substituents on the benzoic acid core, leading to a range of properties and uses.

The uniqueness of this compound lies in the combination of the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties not found in other similar compounds .

Eigenschaften

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

3-cyclopropyloxy-5-(dimethylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H15NO4/c1-14(2)12(15)8-5-9(13(16)17)7-11(6-8)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,16,17)

InChI-Schlüssel

LZSNDPOOSPAJCR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.